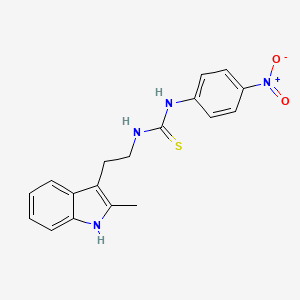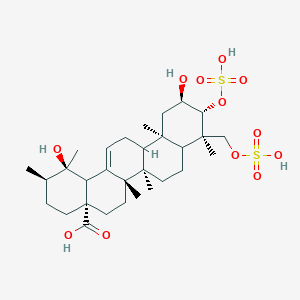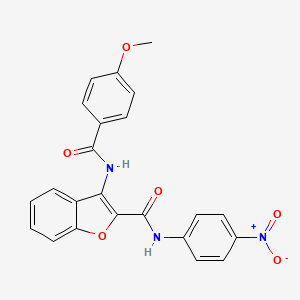
N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide, commonly known as CMBO, is a small molecule compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CMBO belongs to the class of oxazole-containing compounds that have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
作用机制
The exact mechanism of action of CMBO is not fully understood. However, it has been suggested that CMBO exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. CMBO has also been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA replication. The anti-inflammatory activity of CMBO is thought to be due to its ability to inhibit the NF-κB signaling pathway.
Biochemical and Physiological Effects
CMBO has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that CMBO can induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network in cancer cells. CMBO has also been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA replication. In vivo studies have shown that CMBO can inhibit tumor growth and reduce inflammation in animal models.
实验室实验的优点和局限性
One of the main advantages of using CMBO in lab experiments is its potent biological activity. CMBO has been shown to exhibit potent antitumor, antimicrobial, and anti-inflammatory activity, making it an attractive candidate for further study. Additionally, the synthesis of CMBO is relatively straightforward, and the compound can be easily purified using column chromatography.
One of the limitations of using CMBO in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound in vivo and can also limit its use in certain in vitro assays. Additionally, the toxicity of CMBO has not been fully established, and further studies are needed to determine the safety profile of the compound.
未来方向
There are several future directions for the study of CMBO. One area of interest is the development of analogs of CMBO with improved solubility and potency. Additionally, further studies are needed to determine the safety and toxicity profile of CMBO in vivo. Another area of interest is the study of the mechanism of action of CMBO, which could provide insights into the development of novel cancer therapies. Finally, the potential use of CMBO in combination with other drugs or therapies should also be explored.
合成方法
The synthesis of CMBO involves the reaction of 3-methyl-1-butanol with sodium cyanide to form 1-cyano-3-methylbutane. This compound is then reacted with phenylacetic acid to form N-(1-cyano-3-methylbutyl)phenylacetamide. The final step involves the cyclization of the amide using phosphorous oxychloride to form CMBO. The overall yield of the synthesis process is around 50%, and the purity of the compound can be improved using column chromatography.
科学研究应用
CMBO has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CMBO has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, CMBO has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)8-13(10-17)18-16(20)14-9-15(21-19-14)12-6-4-3-5-7-12/h3-7,11,13,15H,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIARXKDYEUCFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=NOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2694196.png)
![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2694199.png)
![3-(4-bromophenylsulfonyl)-N-isopentylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2694200.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea](/img/structure/B2694202.png)
![4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2694203.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2694204.png)

![(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2694207.png)


![(2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid](/img/structure/B2694211.png)

methanone hydrochloride](/img/structure/B2694213.png)